molecular formula C13H12O4 B2779501 3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid CAS No. 2361644-37-1

3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid

Cat. No. B2779501
CAS RN: 2361644-37-1
M. Wt: 232.235
InChI Key: RCMBIAKOZZUFJS-UHFFFAOYSA-N
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Description

The compound “3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “this compound” name suggests that it has a propanoic acid group attached to a naphthalene ring at the 2-position, with hydroxyl groups at the 6 and 7 positions .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions, such as the Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely consists of a naphthalene core, which is a flat, aromatic structure composed of two fused benzene rings. Attached to this core at the 2-position is a propanoic acid group, and there are hydroxyl groups at the 6 and 7 positions .

Scientific Research Applications

Quantum Mechanical and Spectroscopic Study

Experimental and theoretical studies on the optimized geometrical structure, electronic, and vibrational characteristics of related naphthalene derivatives have been conducted. These studies provide insights into the physical and chemical properties of such compounds, employing various computational chemistry techniques to simulate spectra and analyze molecular behavior. This research is foundational for developing new materials and understanding the molecular basis of their properties (Sakthivel et al., 2018).

Renewable Building Blocks for Polymer Synthesis

Phloretic acid, a compound structurally similar to the target molecule, has been investigated as a renewable precursor for the synthesis of polybenzoxazine, a type of polymer with significant industrial application potential. This research highlights the utility of phenolic compounds in creating new, sustainable materials with desirable thermal and mechanical properties, offering a green alternative to traditional petrochemical-based polymers (Trejo-Machin et al., 2017).

Synthesis of Isoanigorufone and Structural Analogs

In the context of organic synthesis, the development of methods for synthesizing isoanigorufone, a phytoalexin, starting from a structurally related naphthalene derivative, demonstrates the versatility of these compounds in synthetic chemistry. This process involves multiple steps, including Suzuki–Miyaura coupling, highlighting the potential for naphthalene derivatives in synthesizing complex organic molecules with biological activity (Cano et al., 2013).

Carbopalladation in Organic Synthesis

The use of carbopalladation reactions for synthesizing 2-aminonaphthalenes from related naphthalene derivatives showcases the utility of these compounds in forming complex, heterocyclic structures. This methodology offers a pathway for the efficient synthesis of naphthalene-based compounds, which could have applications in material science and medicinal chemistry (Tian et al., 2003).

Environmental Contaminants Detection

The detection of O-desmethylnaproxen in environmental samples underlines the importance of monitoring pharmaceutical metabolites, where structurally similar compounds to the target molecule may persist in water sources. This research underscores the relevance of analytical chemistry in assessing and managing the environmental impact of pharmaceuticals (Selke et al., 2010).

properties

IUPAC Name

3-(6,7-dihydroxynaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-11-6-9-3-1-8(2-4-13(16)17)5-10(9)7-12(11)15/h1,3,5-7,14-15H,2,4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMBIAKOZZUFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1CCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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